MFCD18312464

Beschreibung

However, based on structural analogs and general guidelines for characterizing chemical entities , such compounds typically involve detailed documentation of physicochemical properties, synthesis pathways, and pharmacological profiles. For instance, analogous MDL entries (e.g., MFCD22741544 and MFCD13195646) highlight molecular formulas, purity, and safety data, which are critical for regulatory and research applications . If MFCD18312464 follows similar conventions, its molecular structure, solubility, and stability parameters would align with harmonized pharmaceutical standards .

Eigenschaften

IUPAC Name |

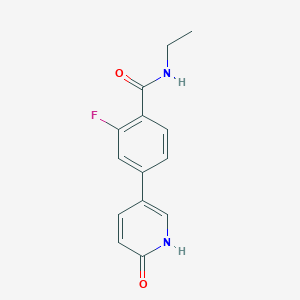

N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)10-4-6-13(18)17-8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJKHJXMXRTTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683171 | |

| Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-01-9 | |

| Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312464” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. For instance, one common synthetic route involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of “MFCD18312464” is designed to be scalable and cost-effective. The methods employed are optimized for large-scale production, ensuring that the compound can be produced in sufficient quantities to meet demand. The preparation method is simple and easy to implement, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD18312464” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Common reagents used in the reactions involving “MFCD18312464” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency .

Major Products Formed

The major products formed from the reactions of “MFCD18312464” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quaternary ammonium cations, while reduction reactions can yield different reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

“MFCD18312464” has a wide range of scientific research applications, making it a valuable compound in various fields:

Wirkmechanismus

The mechanism of action of “MFCD18312464” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

The following table synthesizes data from structurally related compounds in the evidence, providing a framework for comparing MFCD18312464 with analogs. Key parameters include molecular weight, functional groups, and bioactivity metrics.

Key Observations:

Structural Diversity : Halogenation (e.g., F, Cl, Br) and heterocyclic cores (e.g., pyridine, triazine) dominate structural variations, influencing solubility and target binding .

Bioactivity Trends : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high gastrointestinal (GI) absorption, whereas halogenated aromatics (e.g., CAS 1761-61-1) show moderate solubility due to increased hydrophobicity .

Safety Profiles : Compounds with dichloropyrrolotriazine scaffolds (e.g., CAS 918538-05-3) often carry warnings for skin/eye irritation (H315-H319-H335), underscoring the need for careful handling .

Methodological Considerations for Comparison

Comparative studies rely on validated analytical techniques, such as LC-MS and NMR, to confirm purity and structural integrity . For example, CAS 5234-86-6 (MFCD00868587) was characterized using lithium aluminum hydride reduction and spectroscopic validation, a method applicable to MFCD18312464 if similar synthetic routes are employed . Additionally, computational tools (e.g., LogP calculations, TPSA analysis) help predict bioavailability and toxicity, as demonstrated for CAS 18464-23-8 (MFCD01861906) .

Challenges and Limitations

Data Gaps : Specific pharmacokinetic data (e.g., half-life, metabolite profiles) for MFCD18312464 are absent in the evidence, limiting direct comparisons.

Regulatory Variability : Guidelines for referencing analogs vary across regions, complicating harmonized assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.